4-(2-methyl-2H-tetrazol-5-yl)aniline
Overview
Description
“4-(2-methyl-2H-tetrazol-5-yl)aniline” is a chemical compound with the molecular formula C8H9N5 . It is used to prepare dyes and finds use in the polymer industry as monomers . It also finds use as additives for lubricating oils, engine fuels, and asphalt .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 . The molecular weight is 175.19 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 175 .Scientific Research Applications
Synthesis and Chemical Properties
4-(2-methyl-2H-tetrazol-5-yl)aniline, a derivative of aniline, is used in various chemical syntheses. For instance, it is involved in the synthesis of antitumor agents like nilotinib. The process often involves complex reactions such as fluorination and substitution, highlighting its role in creating pharmacologically active compounds (Yang Shijing, 2013). Additionally, derivatives of aniline like this compound are used in the synthesis of luminescent platinum complexes with potential applications in organic light-emitting diodes (OLEDs) (Dileep A. K. Vezzu et al., 2010).
Pharmaceutical and Biomedical Applications
Compounds derived from this compound show promise in pharmaceutical and biomedical applications. For example, a study on the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrates their potential as antimicrobial agents (Venkateswarlu Banoji et al., 2022). Moreover, derivatives of this compound are used in the synthesis of compounds with anti-allergic and anti-inflammatory properties (T. Ikeda et al., 1992).
Material Science and Engineering
In material science, derivatives of this compound are utilized in creating electrochromic materials. A study on the synthesis and characterization of novel electrochromic materials employing Nitrotriphenylamine Unit as the acceptor and different Thiophene derivatives as the donor demonstratesthe potential of these compounds in applications like smart windows and displays. These materials exhibit outstanding optical contrasts and fast switching speeds, essential for advanced electrochromic devices (Shuai Li et al., 2017).
Energetic Materials and Explosives
Aniline derivatives, including those related to this compound, are explored for their potential in energetic materials and explosives. A study on 5-(tetrazol-1-yl)-2H-tetrazole, a structurally similar compound, provides insights into its potential as an energetic material, highlighting properties such as detonation velocity and pressure parameters, which are critical in evaluating its use in explosives and pyrotechnics (Nikolaus Fischer et al., 2013).
Organic Electronics and Optoelectronics
Compounds derived from this compound are also used in the field of organic electronics and optoelectronics. The development of luminescent tetradentate bis-cyclometalated platinum complexes for electroluminescence applications is an example of its use in creating materials for organic light-emitting diodes (OLEDs). These materials exhibit high quantum yields and a range of emission covering the blue to red region, crucial for display technologies (Dileep A. K. Vezzu et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-(2-methyltetrazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEUJUOHTXVNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360625 | |
Record name | 4-(2-methyl-2H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-89-6 | |
Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436092-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-methyl-2H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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